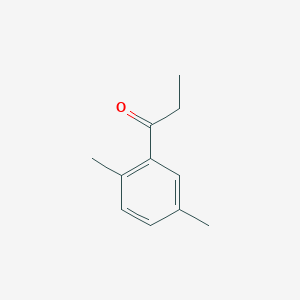

1-(2,5-Dimethylphenyl)propan-1-one

描述

Nomenclature and Chemical Identity in Academic Contexts

The precise identification of a chemical compound is fundamental in scientific literature to ensure clarity and reproducibility. For 1-(2,5-dimethylphenyl)propan-1-one, this is achieved through standardized naming conventions and unique identifiers.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is this compound. nih.gov This name explicitly describes the molecular structure: a propane (B168953) chain with a ketone group on the first carbon, which is in turn bonded to a phenyl ring substituted with two methyl groups at the second and fifth positions.

CAS Number: 35031-52-8

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 35031-52-8. nih.govbuyersguidechem.comscbt.com This number is a definitive, internationally recognized identifier that is not dependent on any system of chemical nomenclature.

Synonyms and Common Designations in Literature

In various scientific publications and databases, this compound may be referred to by several synonyms. nih.gov These alternative names are important to recognize when conducting literature searches. Common synonyms include:

2',5'-Dimethylpropiophenone buyersguidechem.com

1,4-Dimethyl-2-propionylbenzene buyersguidechem.com

2,5-Dimethylphenylethyl ketone buyersguidechem.com

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 35031-52-8 nih.govbuyersguidechem.comscbt.com |

| Molecular Formula | C₁₁H₁₄O nih.govscbt.com |

| Molecular Weight | 162.23 g/mol nih.govscbt.com |

Relevance and Significance in Contemporary Organic Chemistry

The significance of this compound in modern organic chemistry lies primarily in its role as a synthetic precursor. Ketones are versatile functional groups that can undergo a wide array of chemical reactions. For instance, the carbonyl group can be a site for nucleophilic attack, and the alpha-carbons can be deprotonated to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

Research has shown its utility in the synthesis of more complex molecules. For example, it can be a starting material for creating larger, more functionalized aromatic compounds. The dimethylphenyl moiety also influences the reactivity and properties of the molecule, including its steric hindrance and electronic effects, which can be exploited in targeted chemical syntheses.

Overview of Research Directions and Scope

Current research involving this compound is primarily focused on its application in synthetic organic chemistry. One area of investigation is its use as a building block for the synthesis of novel heterocyclic compounds, which are a cornerstone of many pharmaceutical and materials science applications.

Another research direction involves its use in mechanistic studies. By observing the outcomes of reactions involving this compound, chemists can gain a deeper understanding of reaction mechanisms and the factors that control them. For example, it can be used to study the effects of steric and electronic properties of substrates on the stereoselectivity and regioselectivity of various organic transformations.

While this compound is a valuable tool in the research laboratory, it is important to note that its application is generally confined to this setting and it is not typically used in consumer products. thegoodscentscompany.com

属性

IUPAC Name |

1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTJJAYEJFLROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394309 | |

| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-52-8 | |

| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2,5 Dimethylphenyl Propan 1 One

Established Synthetic Routes

The most common and direct method for preparing 1-(2,5-dimethylphenyl)propan-1-one involves the acylation of a substituted aromatic ring.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an arene with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.comchemguide.co.uk This electrophilic aromatic substitution reaction provides a direct route to introduce an acyl group onto an aromatic ring. byjus.comlibretexts.org

The standard synthesis of this compound utilizes 1,4-dimethylbenzene (p-xylene) as the aromatic substrate and propanoyl chloride as the acylating agent. researchgate.net Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst in this reaction. sigmaaldrich.comresearchgate.net The reaction proceeds through the formation of a highly reactive acylium ion from the interaction between propanoyl chloride and aluminum chloride. sigmaaldrich.combyjus.com This electrophile then attacks the electron-rich p-xylene (B151628) ring. The methyl groups on the p-xylene ring are ortho- and para-directing; however, due to steric hindrance, the acylation predominantly occurs at the position ortho to one methyl group and meta to the other, yielding this compound as the major product. vaia.comlibretexts.org

The general reaction is as follows: CH₃C₆H₄CH₃ + CH₃CH₂COCl --(AlCl₃)--> 1-(2,5-(CH₃)₂C₆H₃)COCH₂CH₃ + HCl

A typical laboratory procedure involves adding propanoyl chloride to a cooled suspension of aluminum chloride in a suitable solvent like dichloromethane, followed by the dropwise addition of p-xylene. mdpi.com The reaction mixture is then typically heated to ensure completion. chemguide.co.uk

Table 1: Reaction components for the Friedel-Crafts acylation of p-xylene.

| Reactant/Reagent | Role | Notes |

|---|---|---|

| 1,4-Dimethylbenzene (p-xylene) | Aromatic substrate | The starting aromatic compound. |

| Propanoyl chloride | Acylating agent | Provides the propanoyl group. |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst | Activates the acylating agent. byjus.com |

The efficiency of the Friedel-Crafts acylation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. While aluminum chloride is a potent catalyst, other Lewis acids can also be used. sigmaaldrich.com The molar ratio of the Lewis acid to the acylating agent is a critical parameter. Typically, a slight excess of the catalyst is used to ensure the complete formation of the acylium ion. mdpi.com

The reaction temperature is another crucial variable. The initial stages of the reaction are often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by heating to drive the reaction to completion. mdpi.comchemguide.co.uk The deactivating nature of the resulting ketone product prevents further acylation (polyacylation), which is a common issue in Friedel-Crafts alkylation. libretexts.orgyoutube.com This deactivation ensures that monoacylation is the predominant outcome. sigmaaldrich.com

Recent research has also explored more environmentally friendly and efficient catalytic systems, such as using P₂O₅/Al₂O₃ under heterogeneous conditions for the acylation of aromatic compounds with carboxylic acids. researchgate.net

Approaches involving organometallic reagents

An alternative to electrophilic aromatic substitution involves the use of organometallic reagents, which are powerful nucleophiles. byjus.com

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles capable of forming carbon-carbon bonds. byjus.comlibretexts.org The synthesis of this compound could theoretically be achieved by reacting a Grignard reagent derived from a 2,5-dimethylhalobenzene with an appropriate acylating agent like propanoyl chloride or propanoic anhydride (B1165640). However, a significant drawback of using highly reactive organometallics with acyl chlorides is the potential for the reaction to proceed further, leading to the formation of a tertiary alcohol. masterorganicchemistry.comyoutube.com

A more controlled approach involves the reaction of an organometallic reagent with a nitrile. For instance, reacting 2,5-dimethylphenylmagnesium bromide with propanenitrile, followed by acidic hydrolysis, would yield the desired ketone. This method circumvents the over-addition problem associated with more reactive acylating agents.

Table 2: Potential Organometallic Routes to this compound.

| Organometallic Reagent | Acylating Agent/Substrate | Product after Hydrolysis |

|---|---|---|

| 2,5-Dimethylphenylmagnesium bromide | Propanoyl chloride | This compound (and tertiary alcohol byproduct) |

| 2,5-Dimethylphenylmagnesium bromide | Propanenitrile | This compound |

Other published synthetic procedures

While Friedel-Crafts acylation remains the most direct and widely reported method, other synthetic strategies can be envisaged. For instance, the oxidation of a corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, would yield the target ketone. This alcohol could be prepared via the Grignard reaction between 2,5-dimethylbenzaldehyde (B165460) and ethylmagnesium bromide.

Additionally, some synthetic routes might employ multi-step sequences involving other types of reactions, such as Mannich reactions, to construct the carbon skeleton before a final oxidation or rearrangement step to form the ketone. chemicalbook.commdpi.com However, for the specific synthesis of this compound, the Friedel-Crafts approach is the most established and efficient. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of this compound, several advanced techniques can be employed to minimize waste, reduce reaction times, and enable continuous manufacturing.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. oatext.com

In the context of synthesizing this compound, a microwave-assisted Friedel-Crafts acylation of 1,4-dimethylbenzene with propanoyl chloride or propanoic anhydride would be a primary application. The use of microwave irradiation can enhance the rate of this electrophilic aromatic substitution reaction. oatext.com A solvent-free approach or the use of high-boiling point, microwave-transparent solvents could further enhance the green credentials of this method. oatext.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Friedel-Crafts Acylation (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Catalyst | AlCl₃ | AlCl₃ or solid acid catalyst |

| Solvent | Dichloromethane, Nitrobenzene numberanalytics.com | Solvent-free or high-boiling solvent |

| Reaction Time | Several hours nih.gov | 5 - 30 minutes |

| Temperature | Reflux temperature of solvent | 100 - 150 °C (controlled) |

| Yield | Moderate to good | Potentially higher yields |

This table presents a hypothetical comparison based on general principles of microwave-assisted synthesis and may not represent experimentally validated data for this specific reaction.

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. researchgate.net For the production of aromatic ketones like this compound, a continuous flow setup can be designed for the Friedel-Crafts acylation reaction.

A typical flow process would involve pumping streams of the reactants (1,4-dimethylbenzene and propanoyl chloride) and a catalyst solution through a heated reactor coil. nih.gov The product stream would then be collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality. researchgate.net The use of packed-bed reactors with immobilized catalysts is also a viable and attractive option in flow chemistry, simplifying catalyst separation and recycling. researchgate.net

Table 2: Key Parameters in a Continuous Flow Synthesis of Aromatic Ketones

| Parameter | Description | Typical Range/Value |

| Reactor Type | Microreactor, Packed-bed reactor | Varies with scale |

| Flow Rate | Rate at which reactants are pumped | 0.1 - 10 mL/min (lab scale) |

| Residence Time | Time reactants spend in the heated zone | Seconds to minutes |

| Temperature | Precisely controlled reaction temperature | 80 - 200 °C |

| Pressure | Can be elevated to use solvents above their boiling point | 1 - 20 bar |

This table outlines general parameters for continuous flow synthesis of aromatic ketones and would require optimization for the specific synthesis of this compound.

Catalytic Hydrogenation for Related Compounds

While not a direct synthesis of this compound, catalytic hydrogenation is a crucial related reaction for the transformation of this ketone into other valuable compounds, such as the corresponding alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, or the fully deoxygenated product, 1-ethyl-2,5-dimethylbenzene. The selective hydrogenation of the carbonyl group in aromatic ketones is a well-established process.

Various catalysts, including those based on palladium, platinum, and ruthenium, are effective for this transformation. dtu.dkworktribe.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity towards the alcohol or the alkane. For instance, transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a ruthenium catalyst, can be a mild and effective method for the reduction of the keto group. worktribe.commdpi.com

Stereoselective Synthesis and Enantiomeric Purity

The reduction of the prochiral ketone, this compound, can lead to the formation of a chiral center at the carbinol carbon, resulting in two enantiomers of 1-(2,5-dimethylphenyl)propan-1-ol. Stereoselective synthesis aims to produce a single enantiomer in excess, which is of high importance in the pharmaceutical and fine chemical industries. nih.gov

Asymmetric hydrogenation is a common method to achieve high enantiomeric purity. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. For example, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of similar aromatic ketones, yielding the corresponding chiral alcohols with high enantiomeric excess (ee). rsc.org

Another approach is the use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), which can stereoselectively reduce the ketone to the desired alcohol enantiomer.

Scale-Up Considerations for Laboratory to Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Friedel-Crafts acylation, being the most likely industrial route, presents specific challenges upon scale-up. numberanalytics.com

Key considerations include:

Catalyst Selection and Handling: While aluminum chloride is a common and effective catalyst, its hygroscopic nature and the generation of corrosive hydrogen chloride gas require specialized handling and equipment. numberanalytics.com The use of solid acid catalysts, which are less corrosive and can be more easily separated and recycled, is a more sustainable alternative for large-scale operations. acs.org

Heat Management: The Friedel-Crafts acylation is an exothermic reaction. Efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts. researchgate.net Reaction calorimeters are often used at the lab and pilot scale to study the reaction's thermal profile and design appropriate cooling systems for the production reactor. researchgate.net

Solvent Choice and Recovery: The choice of solvent is critical. While chlorinated solvents are often used in the lab, their environmental and health impacts make them less desirable for industrial processes. Greener solvent alternatives or solvent-free conditions are preferred. numberanalytics.com An efficient solvent recovery and recycling system is essential to minimize waste and reduce operational costs.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction with water or a dilute acid, can generate large volumes of acidic wastewater that require neutralization and treatment. google.com The final product is usually purified by distillation, which needs to be optimized for energy consumption and throughput at an industrial scale.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the handling of flammable solvents, corrosive catalysts, and exothermic reactions.

By addressing these considerations, a robust, safe, and economically viable process for the industrial production of this compound can be developed.

Chemical Reactivity and Transformation of 1 2,5 Dimethylphenyl Propan 1 One

The reactivity of 1-(2,5-dimethylphenyl)propan-1-one is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the adjacent α-carbon upon enolization. The steric and electronic effects of the 2,5-dimethylphenyl group also play a significant role in modulating this reactivity.

Reactions at the Carbonyl Group

The carbonyl group is the primary site for a variety of chemical transformations, most notably reduction and nucleophilic addition reactions.

The ketone functional group in this compound can be readily reduced to a secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. nih.govriekemetals.com This transformation is typically achieved using complex metal hydrides. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and the more potent lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The general reaction is as follows: this compound + [H] → 1-(2,5-Dimethylphenyl)propan-1-ol

Table 1: Common Reducing Agents and Products

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 1-(2,5-Dimethylphenyl)propan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,5-Dimethylphenyl)propan-1-ol |

This reduction is a fundamental transformation in organic synthesis, converting the planar carbonyl group into a chiral alcohol.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This class of reactions, known as nucleophilic addition, is central to the chemistry of ketones. libretexts.orgkhanacademy.org The reaction mechanism typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. youtube.com Subsequent protonation yields the final addition product. libretexts.org

The reversibility of these additions depends on the basicity of the nucleophile; strong nucleophiles like organometallic reagents (e.g., Grignard reagents) lead to irreversible additions, while weaker nucleophiles may result in reversible reactions. masterorganicchemistry.com

Ketones with hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) can exist in equilibrium with their enol or enolate tautomers. libretexts.orgutdallas.edu this compound possesses two α-hydrogens on the methylene (B1212753) group (-CH₂-), making it capable of forming an enol or enolate intermediate under acidic or basic conditions, respectively. This intermediate is a key precursor for reactions occurring at the α-position. libretexts.org

The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde, in what is known as an aldol (B89426) condensation. masterorganicchemistry.commagritek.com A related reaction, the Claisen-Schmidt condensation, involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. For instance, the related compound 1-(2,5-dimethylphenyl)ethan-1-one reacts with benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) to form a chalcone (B49325), (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com Similarly, this compound can undergo condensation with aldehydes to form α,β-unsaturated ketones. The reaction proceeds via the formation of a β-hydroxy ketone (the aldol addition product), which then typically undergoes base-catalyzed dehydration to yield the conjugated enone. masterorganicchemistry.commagritek.com

Table 2: Example of a Claisen-Schmidt Condensation

| Ketone | Aldehyde | Base | Product |

|---|---|---|---|

| 1-(2,5-dimethylphenyl)ethan-1-one | Benzaldehyde | Sodium Hydroxide | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one mdpi.com |

The α-hydrogens of this compound can be substituted with halogens (Cl, Br, I) under acidic or basic conditions. libretexts.org In an acid-catalyzed mechanism, the rate-determining step is the formation of the enol tautomer. masterorganicchemistry.com This nucleophilic enol then rapidly reacts with an electrophilic halogen, such as bromine (Br₂) or chlorine (Cl₂), to yield an α-halo ketone. libretexts.orgmasterorganicchemistry.com The reaction specifically produces 2-chloro-1-(2,5-dimethylphenyl)propan-1-one, indicating that substitution occurs at the carbon adjacent to the carbonyl group. chemsrc.com

The general mechanism under acidic conditions is:

Protonation of the carbonyl oxygen.

Deprotonation of the α-carbon to form the enol. libretexts.org

Attack of the enol's double bond on the halogen molecule.

Deprotonation to yield the α-halo ketone and regenerate the acid catalyst. libretexts.org

Table 3: α-Halogenation Product

| Starting Material | Reagent | Product | CAS Number |

|---|---|---|---|

| This compound | Chlorine (Cl₂) | 2-chloro-1-(2,5-dimethylphenyl)propan-1-one | 88632-72-8 chemsrc.com |

Enolization and Reactions at the α-Carbon

Reactions Involving the Aromatic Ring

While much of the reactivity is centered on the carbonyl group, the 2,5-dimethylphenyl ring can also participate in chemical reactions. The aromatic ring in the related compound 1-(2,4-dimethylphenyl)propan-1-one (B3131230) is known to undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. smolecule.com It is expected that the aromatic ring of this compound would exhibit similar reactivity. The existing acyl group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The outcome of an electrophilic substitution would therefore depend on the balance of these directing effects and the specific reaction conditions.

Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orglibretexts.org In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The substitution pattern on this compound is influenced by the directing effects of its existing substituents.

The two methyl groups at positions 2 and 5 are activating groups and direct incoming electrophiles to the ortho and para positions. The propanoyl group at position 1, being a ketone, is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these effects determines the regioselectivity of the substitution. The available positions for substitution are at carbons 3, 4, and 6.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. libretexts.orglibretexts.orgmasterorganicchemistry.com This electrophile is then attacked by the electron-rich benzene (B151609) ring. masterorganicchemistry.com For this compound, the substitution is expected to occur at the positions activated by the methyl groups (positions 3, 4, and 6).

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is commonly carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.orglibretexts.orgyoutube.com SO₃ acts as the electrophile. The reaction is reversible, a feature that can be exploited in synthesis to use the sulfonic group as a temporary blocking group. libretexts.orglibretexts.org Similar to nitration, the substitution pattern is directed by the existing groups on the ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl Group | Activating | Ortho, Para |

| -C(=O)CH₂CH₃ (Propanoyl) | Ketone | Deactivating | Meta |

Functionalization of Methyl Groups

Detailed research findings on the specific functionalization of the methyl groups of this compound are not extensively available in the surveyed literature. However, benzylic methyl groups can generally undergo reactions such as free-radical halogenation or oxidation under specific conditions, which would convert them into halomethyl or carboxylic acid groups, respectively.

Oxidation Reactions to Carboxylic Acids or Other Ketones

Ketones are generally resistant to oxidation under mild conditions. organicmystery.comlibretexts.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which makes oxidation more difficult. libretexts.org However, under forcing conditions with strong oxidizing agents, such as potassium permanganate, ketones can be oxidized. This process typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two carboxylic acids with fewer carbon atoms than the starting ketone. organicmystery.comlibretexts.org

For an unsymmetrical ketone like this compound, the cleavage can occur on either side of the carbonyl group. According to Popoff's rule, the carbonyl group tends to remain with the smaller alkyl group. organicmystery.com Therefore, cleavage between the carbonyl carbon and the dimethylphenyl ring would be expected to yield 2,5-dimethylbenzoic acid and propanoic acid.

Another oxidative pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl or aryl groups.

Formation of Derivatives and Functional Group Interconversions

This compound is a valuable precursor for synthesizing a variety of derivatives through reactions involving its carbonyl group or the adjacent α-carbon.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds often synthesized via the Claisen-Schmidt condensation. jchemrev.comnih.gov This reaction involves the base- or acid-catalyzed condensation of a ketone possessing an α-hydrogen with an aromatic aldehyde. nih.govwikipedia.org

The synthesis of a chalcone derivative from this compound proceeds by first forming an enolate through the removal of an α-hydrogen from the methylene group by a base (like NaOH or KOH). jchemrev.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the final α,β-unsaturated ketone, known as a chalcone. magritek.com This reaction allows for the creation of a diverse library of chalcone derivatives by varying the substituted aromatic aldehyde used. nih.govpsu.edu

Table 2: General Scheme for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Substituted Aromatic Aldehyde | Base (e.g., NaOH) or Acid | Chalcone Derivative |

Synthesis of Thiazole (B1198619) Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds, and their synthesis can often be achieved using the Hantzsch thiazole synthesis. mdpi.comnih.govasianpubs.org This method involves the reaction between an α-haloketone and a thioamide or thiourea. mdpi.comnih.gov

Starting from this compound, the synthesis is a two-step process:

α-Halogenation: The ketone is first treated with a halogenating agent, such as bromine (Br₂) in acetic acid, to introduce a halogen atom (e.g., bromine) at the α-carbon (the methylene group), yielding 2-bromo-1-(2,5-dimethylphenyl)propan-1-one.

Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide or a substituted thiourea. The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon, and subsequent intramolecular cyclization and dehydration lead to the formation of the substituted thiazole ring. nih.gov The 2,5-dimethylphenyl scaffold is a known structural feature in some antimicrobial thiazole derivatives. nih.gov

Synthesis of Aminoketone Derivatives

α-Aminoketones are important synthetic intermediates. A common route to their synthesis involves the reaction of α-haloketones with amines. google.com Similar to the synthesis of thiazoles, the preparation of aminoketone derivatives from this compound begins with its α-halogenation.

The intermediate, 2-bromo-1-(2,5-dimethylphenyl)propan-1-one, is then subjected to nucleophilic substitution with a primary or secondary amine. The amine displaces the bromide ion to form the corresponding α-aminoketone derivative. The reaction conditions can be controlled to achieve monoalkylation of the amine. google.com

Cyclization Reactions to form Heterocyclic Systems

The structure of this compound makes it a viable precursor for the synthesis of various heterocyclic compounds. Through reactions involving its carbonyl group and α-protons, it can be converted into important heterocyclic rings such as thiophenes and pyrimidines.

One of the most notable methods for synthesizing polysubstituted 2-aminothiophenes from a ketone is the Gewald reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For this compound, this reaction would likely proceed via an initial Knoevenagel condensation between the ketone and the α-cyanoester, catalyzed by a base, to form a stable intermediate. wikipedia.orgnih.gov Subsequent addition of elemental sulfur, followed by cyclization and tautomerization, would yield the corresponding 2-aminothiophene derivative. wikipedia.org The reaction is versatile, and various catalysts and conditions, including microwave irradiation, have been employed to improve yields and reaction times. wikipedia.orgmdpi.com Alkyl-aryl ketones, such as the title compound, are known to participate in this reaction, sometimes requiring a two-step procedure for optimal yields. semanticscholar.org

The following table outlines representative conditions for the Gewald reaction with various ketones, which are indicative of the conditions that could be applied to this compound.

Table 1: Representative Conditions for the Gewald Reaction

| Ketone | α-Cyano Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | L-proline (10 mol%) | DMF | 60 | 84 | organic-chemistry.org |

| Acetophenone (B1666503) | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | - | mdpi.com |

| Butan-2-one | Ethyl Cyanoacetate | CaO | Ethanol | Reflux | - | derpharmachemica.com |

Furthermore, this compound can serve as a building block for pyrimidine (B1678525) synthesis. Pyrimidines can be synthesized through various multicomponent reactions. mdpi.comscielo.org.mx A plausible route involves the initial condensation of the ketone to form a chalcone-like intermediate, which can then be reacted with a guanidine (B92328) or urea (B33335) derivative to construct the pyrimidine ring. researchgate.net Alternatively, methods involving the reaction of ketones with amidines or nitriles under different catalytic systems (e.g., gold-catalyzed cycloadditions or base-promoted reactions) could be employed to generate polysubstituted pyrimidines. mdpi.comnih.gov

Epoxidation and Subsequent Transformations

The propan-1-one side chain of this compound allows for transformations that can lead to the formation of epoxides. A common strategy for the epoxidation of ketones that are not α,β-unsaturated is to first introduce a double bond. For this compound, this could be achieved through an α-halogenation followed by elimination to yield the corresponding α,β-unsaturated ketone, 1-(2,5-dimethylphenyl)prop-2-en-1-one.

This unsaturated intermediate is then susceptible to epoxidation. Nucleophilic epoxidation is a suitable method for electron-deficient olefins like enones, using a nucleophilic oxygen source such as a peroxide in a two-step mechanism. wikipedia.org The reaction proceeds via a conjugate addition of the peroxide, forming a stabilized carbanion which then attacks the oxygen atom to close the epoxide ring. wikipedia.org

Once formed, the resulting epoxide, 2-(2,5-dimethylbenzoyl)oxirane, is a versatile intermediate for further transformations. Epoxide ring-opening reactions can be catalyzed by either acid or base, leading to different regiochemical outcomes. transformationtutoring.com

Acid-Catalyzed Opening: In the presence of an acid, the nucleophile will typically attack the more substituted carbon of the epoxide ring, resulting in a di-substituted product with trans stereochemistry. transformationtutoring.com

Base-Catalyzed Opening: Under basic conditions, the nucleophile attacks the least substituted carbon, also yielding a trans-diol after workup. transformationtutoring.com

These ring-opening reactions allow for the introduction of a variety of functional groups, making epoxides derived from this compound valuable synthetic intermediates.

Table 2: Plausible Reaction Sequence for Epoxidation and Ring-Opening

| Step | Starting Material | Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | This compound | 1. Br₂, H⁺2. Base (e.g., Et₃N) | 1-(2,5-Dimethylphenyl)prop-2-en-1-one | Formation of α,β-unsaturated ketone |

| 2 | 1-(2,5-Dimethylphenyl)prop-2-en-1-one | H₂O₂, base | 2-(2,5-Dimethylbenzoyl)oxirane | Nucleophilic epoxidation |

| 3a | 2-(2,5-Dimethylbenzoyl)oxirane | H₃O⁺/H₂O | 1-(2,5-Dimethylphenyl)-2,3-dihydroxypropan-1-one | Acid-catalyzed ring opening |

Formation of Sulfamoyl Benzamidothiazoles

The synthesis of complex molecules such as sulfamoyl benzamidothiazoles from this compound would necessitate a multi-step synthetic pathway, as no direct one-pot methods are readily apparent from the literature. A hypothetical route could involve the initial formation of a benzothiazole (B30560) ring, followed by the introduction of a sulfamoyl group, or vice versa.

One potential strategy begins with the modification of the ketone. For example, the methyl group on the phenyl ring could be functionalized to introduce a group that can participate in the formation of the thiazole ring. However, a more plausible approach would be to first synthesize a substituted 2-aminothiophenol, which is a common precursor for benzothiazoles. mdpi.com

A hypothetical pathway could be envisioned as follows:

Synthesis of a Substituted Benzamide (B126): The this compound could be oxidized to yield 2,5-dimethylbenzoic acid. This carboxylic acid can then be converted to its acid chloride and reacted with an appropriately substituted aminothiophenol to form a benzamide.

Cyclization to form Benzothiazole: The resulting N-(2-mercaptophenyl)benzamide derivative can then undergo cyclization to form the benzothiazole ring.

Introduction of the Sulfamoyl Group: The final step would be the introduction of the sulfamoyl group onto the benzamide portion of the molecule. This can be achieved through chlorosulfonylation followed by amination. rsc.org

Alternatively, a sulfamoyl-substituted benzoic acid could be synthesized first and then coupled with a suitable aminothiophenol derivative. rsc.org The synthesis of novel sulfamides often involves the reaction of an amine with chlorosulfonyl isocyanate, followed by deprotection. nih.gov

Given the complexity, the specific reaction conditions would need to be optimized for each step. The table below outlines a possible, though hypothetical, synthetic sequence.

Table 3: Hypothetical Pathway to a Sulfamoyl Benzamidothiazole Derivative

| Step | Transformation | Plausible Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation of Ketone | KMnO₄ or other strong oxidant | 2,5-Dimethylbenzoic acid |

| 2 | Formation of Acid Chloride | SOCl₂ or (COCl)₂ | 2,5-Dimethylbenzoyl chloride |

| 3 | Chlorosulfonylation | ClSO₃H | 4-Chlorosulfonyl-2,5-dimethylbenzoyl chloride |

| 4 | Formation of Sulfonamide | NH₃ or an amine | 4-(Aminosulfonyl)-2,5-dimethylbenzoyl chloride |

| 5 | Amide Formation | 2-Aminothiophenol | N-(2-mercaptophenyl)-4-(aminosulfonyl)-2,5-dimethylbenzamide |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C NMR spectra, the precise placement of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-(2,5-dimethylphenyl)propan-1-one provides detailed information about the different types of protons and their neighboring environments within the molecule.

Aromatic Protons: The protons on the dimethylphenyl ring typically appear as multiplets in the downfield region of the spectrum, a consequence of their distinct electronic environments and spin-spin coupling interactions.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the carbonyl group are deshielded and appear as a quartet. The terminal methyl protons (-CH₃) are further upfield and present as a triplet due to coupling with the adjacent methylene protons.

Methyl Group Protons: The two methyl groups attached to the aromatic ring appear as singlets, indicating they have no adjacent protons to couple with.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.19 - 7.49 | m |

| -CH₂- (ethyl) | 2.57 | q |

| -CH₃ (ring) | 2.36 | s |

| -CH₃ (ring) | 2.48 | s |

| -CH₃ (ethyl) | Not explicitly detailed in search results | t |

| Data is illustrative and compiled from typical values for similar structures. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environments.

Carbonyl Carbon: The carbon atom of the ketone group (C=O) is significantly deshielded and appears at the lowest field, a characteristic feature of carbonyl carbons.

Aromatic Carbons: The six carbons of the dimethylphenyl ring give rise to distinct signals in the aromatic region of the spectrum. The carbons bearing the methyl groups and the carbon attached to the propanoyl group show different chemical shifts from the unsubstituted aromatic carbons.

Aliphatic Carbons: The ethyl group carbons and the two methyl group carbons on the ring appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~200+ |

| Aromatic C (substituted) | ~135-140 |

| Aromatic C-H | ~126-132 |

| -CH₂- (ethyl) | ~31 |

| -CH₃ (ring) | ~20-21 |

| -CH₃ (ethyl) | ~8 |

| Data is illustrative and compiled from typical values for similar structures. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals. youtube.comcolumbia.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

C=O Stretch: A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is characteristic of the stretching vibration of the carbonyl group (C=O) in an aromatic ketone.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| Data is illustrative and compiled from typical values for similar structures. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio of the molecular ion and its fragments are detected.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (162.23 g/mol ). nih.gov

Key Fragmentation Patterns: Common fragmentation pathways for this molecule include:

Loss of the ethyl group (•CH₂CH₃) to give a prominent peak corresponding to the 2,5-dimethylbenzoyl cation.

Cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a fragment corresponding to the propanoyl cation (CH₃CH₂CO⁺).

Further fragmentation of the aromatic ring and the alkyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with minimal fragmentation. While specific ESI-MS spectral data for this compound is not extensively documented in publicly available literature, the expected behavior of the molecule under ESI conditions can be predicted based on its chemical structure.

In positive ion mode, the compound would be expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₄O, the molecular weight is 162.23 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum would be at a mass-to-charge ratio (m/z) of approximately 163.24.

Fragmentation of the parent ion can be induced, typically through collision-induced dissociation (CID), to provide structural information. Key fragmentation pathways for aromatic ketones often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage).

Expected ESI-MS Fragmentation:

α-cleavage: Loss of the ethyl radical (•C₂H₅) would result in the formation of a stable 2,5-dimethylbenzoyl cation at m/z 133.

α-cleavage: Cleavage on the other side of the carbonyl group would lead to the loss of the 2,5-dimethylphenyl radical, resulting in a propionyl cation at m/z 57.

McLafferty Rearrangement: While less common for aromatic ketones without longer alkyl chains, this rearrangement cannot be entirely ruled out under certain conditions.

These predicted fragmentation patterns provide a theoretical fingerprint for the identification and structural confirmation of this compound using ESI-MS/MS analysis.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 163.24 | Protonated molecular ion |

| [M-C₂H₅]⁺ | 133.10 | Loss of ethyl group |

| [C₃H₅O]⁺ | 57.03 | Propionyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a compound by measuring its mass with extremely high accuracy. While specific experimental HRMS reports for this compound are not found in the reviewed literature, its theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₄O.

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element.

Carbon (¹²C) = 12.000000 Da

Hydrogen (¹H) = 1.007825 Da

Oxygen (¹⁶O) = 15.994915 Da

Based on this, the theoretical exact mass of the neutral molecule is 162.104465 Da. An HRMS analysis would aim to experimentally measure a mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm), thereby confirming the elemental formula. In ESI-HRMS, the protonated molecule [M+H]⁺ would be analyzed.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₁H₁₄O |

| Theoretical Exact Mass (M) | 162.104465 Da |

| Theoretical Exact Mass ([M+H]⁺) | 163.112290 Da |

X-ray Crystallography for Solid-State Structure Determination

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Commercial suppliers indicate that the compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com To obtain crystallographic data, the compound would first need to be crystallized, a process that can be challenging for low-melting-point oils. This is often attempted through techniques such as slow evaporation from a suitable solvent or cooling to sub-ambient temperatures.

If a suitable single crystal were obtained and analyzed, the resulting data would include the parameters listed in the table below. This information would reveal how the molecules pack together in the crystal lattice and would define the conformation of the propanone side chain relative to the dimethylphenyl ring. This conformation is influenced by steric hindrance from the ortho-methyl group, which would likely cause the carbonyl group to be twisted out of the plane of the aromatic ring.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z Value | The number of molecules in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal packing. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide array of properties for organic molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-(2,5-Dimethylphenyl)propan-1-one, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The conformational landscape of aromatic ketones is of particular interest. For instance, studies on related acetophenone (B1666503) derivatives have elucidated the conformational preferences of the acyl group relative to the aromatic ring. nih.gov The orientation of the propanoyl group in this compound, specifically the torsion angle between the carbonyl group and the phenyl ring, is a key determinant of its steric and electronic properties. Computational methods can predict whether a planar or a non-planar conformation is more stable. In substituted acetophenones, the preference for s-trans or s-cis conformers, where the carbonyl is syn- or anti-periplanar to a substituent, is influenced by steric hindrance and electronic interactions. nih.gov For this compound, the presence of two methyl groups on the phenyl ring will significantly influence the preferred conformation of the propanoyl group. A systematic conformational analysis would involve rotating the key dihedral angles to map the potential energy surface and identify the global and local energy minima. nih.govutdallas.edunobelprize.orgsapub.org

Table 1: Illustrative Conformational Energy Data for a Substituted Aromatic Ketone (Note: This data is for a representative substituted acetophenone and not this compound)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 30° | 0.00 | 95.5 |

| Local Minimum | 150° | 2.50 | 4.5 |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.

NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable tool in structural elucidation. nih.govnih.govresearchgate.net By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govrsc.org For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the protons of the ethyl group, as well as for all the carbon atoms in the molecule. The accuracy of these predictions can often help in the unambiguous assignment of experimental spectra. comporgchem.com

IR Spectra: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. youtube.comiosrjournals.orgmit.eduresearchgate.net For this compound, a key vibrational mode would be the stretching frequency of the carbonyl (C=O) group, which is typically found in the range of 1660-1700 cm⁻¹ for aromatic ketones. DFT calculations can predict this frequency with good accuracy, and also predict the frequencies of other vibrations such as C-H and C-C stretching and bending modes.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Aromatic Ketone (Note: This data is for a representative aromatic ketone and not this compound)

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 200.5 ppm | 199.8 ppm |

| ¹H NMR Chemical Shift (ortho-H) | 7.85 ppm | 7.79 ppm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1682 cm⁻¹ |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. frontiersin.orgacs.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For aromatic ketones, the HOMO is typically a π-orbital localized on the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. researchgate.net The presence of electron-donating methyl groups on the phenyl ring of this compound would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted propiophenone (B1677668).

Electronic Properties: Other electronic properties that can be calculated using DFT include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's electronic characteristics.

Table 3: Illustrative Frontier Orbital Energies for a Substituted Aromatic Ketone (Note: This data is for a representative substituted aromatic ketone and not this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.40 |

DFT can be used to predict the reactivity of a molecule and to explore potential reaction pathways.

Reactivity Descriptors: Global and local reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netacs.org For this compound, these descriptors would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic attack, with the positions ortho and para to the activating methyl groups being favored. libretexts.orgmsu.edustudymind.co.uk

Reaction Pathways: Computational chemistry can model the transition states and intermediates of chemical reactions, allowing for the elucidation of reaction mechanisms. For instance, the mechanism of a reduction or an oxidation reaction involving the carbonyl group of this compound could be investigated by calculating the energy profile of the reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT calculations are often performed on single, static molecules (or a small number of conformers), MD simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in a solvent. rsc.orgbioinformaticsreview.comresearchgate.netacs.orgacs.org

For this compound, an MD simulation could be used to study its behavior in an aqueous or organic solvent. This would involve placing the molecule in a simulation box filled with solvent molecules and then solving Newton's equations of motion for the system. Such simulations can provide information on:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The fluctuations and transitions between different conformations of the molecule in solution.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.goviosrjournals.orgmdpi.com While there are no reported QSAR studies specifically for derivatives of this compound, this methodology could be applied if a series of its derivatives with measured biological activity were available.

A typical QSAR study involves:

Data Set: A collection of molecules with known chemical structures and measured biological activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) is calculated.

Model Building: A mathematical model is developed to correlate the descriptors with the biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For derivatives of this compound, a QSAR model could potentially predict their activity as enzyme inhibitors or receptor ligands, guiding the design of new, more potent compounds.

Applications in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

1-(2,5-Dimethylphenyl)propan-1-one serves as a valuable starting material for the synthesis of larger, more functionalized molecules. The presence of the carbonyl group and adjacent alpha-hydrogens allows for a variety of chemical transformations, making it a key precursor in multi-step syntheses.

Key reactions that demonstrate its role as a precursor include:

Carbonyl Group Reduction: The ketone functional group can be readily reduced to a secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This fundamental transformation is typically accomplished using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), converting the planar carbonyl group into a chiral alcohol.

α-Halogenation: The hydrogens on the carbon adjacent to the carbonyl group (α-carbon) can be substituted with halogens such as bromine or chlorine. This reaction proceeds through an enol tautomer intermediate under acidic conditions, which then reacts with an electrophilic halogen to yield an α-halo ketone, such as 2-bromo-1-(2,5-dimethylphenyl)propan-1-one. This halogenated product is a versatile intermediate for further synthetic manipulations.

Chalcone (B49325) Formation: Ketones like this compound are precursors for chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation with an aromatic aldehyde. The resulting α,β-unsaturated ketone moiety in chalcones is a common feature in many biologically active compounds and serves as a key synthon for various heterocyclic compounds.

Table 1: Key Transformations of this compound as a Precursor

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Sodium borohydride (NaBH₄) | 1-(2,5-Dimethylphenyl)propan-1-ol | Carbonyl Reduction |

| This compound | Bromine (Br₂) in acetic acid | 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one | α-Halogenation |

| This compound | Benzaldehyde (B42025), Sodium hydroxide (B78521) (NaOH) | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

Building Block in Total Synthesis of Natural Products and Pharmaceuticals

The 2,5-dimethylphenyl scaffold present in this compound is a structural feature found in a number of antimicrobial compounds. nih.gov This makes the parent ketone a valuable building block in the synthesis of new potential pharmaceutical agents, particularly in the ongoing effort to develop new antimicrobials to combat antibiotic-resistant infections. nih.gov

While direct total synthesis examples starting from this specific ketone are not extensively documented in readily available literature, its derivatives, chalcones, are widely recognized as precursors in the synthesis of flavonoids and other biologically active molecules. The synthesis of chalcones and their subsequent conversion into pyrazolines, for example, is a common strategy for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.gov The utility of this compound lies in its ability to introduce the specific 2,5-dimethylphenyl moiety into these larger, more complex pharmaceutical targets.

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its conversion to other reactive intermediates allows for the construction of cyclic structures containing heteroatoms like nitrogen, sulfur, or oxygen.

Synthesis of Pyrazolines: A prominent application is in the synthesis of pyrazolines, a class of five-membered heterocyclic compounds with a wide range of biological activities. The general synthetic pathway involves two main steps:

Chalcone Synthesis: First, this compound undergoes a Claisen-Schmidt condensation with a suitable aromatic aldehyde to form the corresponding α,β-unsaturated ketone (a chalcone). nih.gov

Cyclization: The resulting chalcone is then reacted with hydrazine hydrate or its derivatives. The reaction proceeds via a cyclocondensation reaction to form the pyrazoline ring. nih.gov This method is a widely used and efficient way to access diversely substituted pyrazoline derivatives.

Synthesis of Thiazoles: The synthesis of thiazole (B1198619) derivatives can also be initiated from this compound. This process, a variation of the Hantzsch thiazole synthesis, typically involves:

α-Halogenation: The ketone is first halogenated at the α-carbon to produce an α-haloketone, for instance, 2-bromo-1-(2,5-dimethylphenyl)propan-1-one.

Cyclization with a Thioamide: The resulting α-haloketone is then reacted with a thioamide, such as thiourea, to form the thiazole ring. nih.gov

Table 2: Synthesis of Heterocycles from this compound

| Heterocycle Class | Key Intermediate | Key Reagents for Cyclization |

| Pyrazolines | Chalcone derivative | Hydrazine hydrate |

| Thiazoles | 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one | Thioamide (e.g., thiourea) |

Role in the Development of New Synthetic Methodologies

The study of this compound and its reactions contributes to the development of new synthetic methodologies in organic chemistry. Its specific structure allows researchers to explore the effects of steric and electronic properties on chemical reactions.

Future research directions that could lead to new synthetic methods include:

Transition Metal Catalysis: Investigating reactions of this ketone with transition metal catalysts such as palladium, rhodium, or iridium could unlock novel chemical transformations.

Cross-Coupling Reactions: The ketone can be used as a precursor for various cross-coupling reactions. For instance, converting the ketone to its enol triflate derivative would enable it to participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions. This would open up pathways for synthesizing a wide array of new derivatives by forming new carbon-carbon or carbon-nitrogen bonds.

Catalytic Transformations: Beyond simple reductions, exploring catalytic transfer hydrogenation or dehydrogenation could provide more efficient and selective methods for modifying the ketone and its derivatives.

By serving as a model substrate, this compound helps in refining existing reaction conditions and discovering new catalytic systems, thereby expanding the toolkit available to synthetic organic chemists.

Analytical Methods for Purity and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 1-(2,5-Dimethylphenyl)propan-1-one from complex mixtures and for the assessment of its purity. These techniques exploit the differential partitioning of the compound between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the fragmentation pattern is predictable based on its structure. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. mdpi.com The molecular ion peak would be expected at an m/z corresponding to its molecular weight (162.23 g/mol ).

Key expected fragmentation ions for this compound would include the loss of an ethyl group (C2H5) resulting in a fragment at m/z 133, and the formation of a dimethylbenzoyl cation at m/z 133. Another significant fragmentation would be the formation of the 2,5-dimethylphenyl cation at m/z 105.

Table 1: Typical GC-MS Parameters for Aromatic Ketone Analysis

| Parameter | Value/Description |

|---|---|

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is generally most suitable.

In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More non-polar compounds are retained longer on the column. The elution of the compound is monitored by a UV detector, typically at the wavelength of maximum absorbance of the analyte.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. |

| Elution Mode | Isocratic or gradient elution depending on the complexity of the sample matrix. |

| Flow Rate | 0.8-1.2 mL/min |

| Column Temperature | Ambient or controlled at 25-40 °C. |

| Detection | UV-Vis or Diode Array Detector (DAD) set at the λmax of the compound. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, identification of compounds, and determination of purity. youtube.com For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase due to the moderate polarity of the ketone. researchgate.net

A spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net

The position of the compound is visualized, often using a UV lamp, and is characterized by its retention factor (Rf) value. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 3: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. researchgate.net |

| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. |

| Visualization | UV light at 254 nm. |

| Retention Factor (Rf) | The Rf value will be dependent on the exact mobile phase composition but is expected to be in the range of 0.3-0.7 for optimal separation. |

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, can be employed for the quantification of this compound, especially in solutions where it is the primary absorbing species. The aromatic ring and the carbonyl group in the compound's structure give rise to characteristic electronic transitions that absorb light in the UV region.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring and the n → π* transition of the carbonyl group. The presence of the dimethyl-substituted phenyl ring will influence the position and intensity of these absorption maxima (λmax). Based on similar aromatic ketones, the primary absorption maxima are anticipated in the range of 240-280 nm. The absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law, allowing for quantitative analysis.

Purity Assessment and Quality Control

The assessment of purity and the implementation of quality control measures are critical to ensure the safety and efficacy of any chemical substance used in further applications. Impurity profiling is a key aspect of this process, involving the detection, identification, and quantification of any unwanted substances.

For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes, such as the Friedel-Crafts acylation of 1,4-dimethylbenzene with propanoyl chloride, could lead to isomeric impurities or unreacted starting materials.

Chromatographic techniques such as GC-MS and HPLC are the primary tools for impurity profiling due to their high resolution and sensitivity. A validated HPLC method, for instance, can separate and quantify impurities at very low levels. The establishment of specifications for the purity of this compound and the acceptable limits for specific and unspecified impurities is a fundamental component of quality control.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-dimethylbenzene |

| propanoyl chloride |

| Acetonitrile |

| Methanol |

| Water |

| Acetic acid |

| Formic acid |

| Hexane |

| Heptane |

| Ethyl acetate |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations

The reactivity of the carbonyl group and the adjacent activated methylene (B1212753) protons in 1-(2,5-dimethylphenyl)propan-1-one makes it an ideal candidate for a variety of novel catalytic transformations. Future research could focus on several key areas:

C-H Activation: Direct functionalization of the aromatic ring or the aliphatic chain through catalytic C-H activation would provide efficient pathways to more complex molecules. Exploring reactions with transition metal catalysts (e.g., palladium, rhodium, iridium) could lead to the development of new synthetic methodologies.

Cross-Coupling Reactions: The ketone can serve as a precursor for various cross-coupling reactions. For instance, conversion to an enol triflate would enable Suzuki, Stille, or Buchwald-Hartwig amination reactions, opening up avenues for the synthesis of a wide array of derivatives.

Reductive and Oxidative Transformations: Beyond simple reduction of the ketone, catalytic transfer hydrogenation or dehydrogenation could be explored. Oxidative cleavage of the C-C bond adjacent to the carbonyl group could also yield valuable synthetic intermediates.

A recent study on the conversion of a related chalcone (B49325), (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, highlights the potential for derivatization. mdpi.com This chalcone is synthesized from 1-(2,5-dimethylphenyl)ethan-1-one, a close analog of the subject compound. mdpi.com

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound is a prochiral ketone, and the development of asymmetric routes to its chiral alcohol derivative or to introduce chirality at the α-position would be a significant advancement.

Future research should investigate:

Asymmetric Reduction: The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, P-Phos), for the asymmetric hydrogenation or transfer hydrogenation of the carbonyl group would yield chiral 1-(2,5-dimethylphenyl)propan-1-ol.

Asymmetric Aldol (B89426) and Michael Reactions: The enolate of this compound could be utilized in asymmetric aldol or Michael reactions with chiral catalysts or auxiliaries to introduce a stereocenter at the α-position.

Enzymatic Resolutions and Reductions: Biocatalysis, using enzymes such as ketoreductases, could offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure products.

While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for other ketones, such as the asymmetric synthesis of epoxides mediated by chiral thiolanes, could be adapted. rsc.org

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of aromatic ketones is a rich area of study. The specific substitution pattern of this compound may lead to unique reactivity.

Photochemical Reactions: Irradiation of this compound could induce a variety of reactions, including Norrish Type I and Type II reactions, Paternò–Büchi cycloadditions with alkenes, and photoreduction. The presence of ortho-methyl groups can influence the excited state geometry and reactivity. Studies on related systems, such as 6-alkenyl-3-phenylcyclohex-2-en-1-ones, have shown that photochemical [2+2] cycloadditions can be controlled by the structure of the biradical intermediates. rsc.org

Electrochemical Analysis: Cyclic voltammetry and other electrochemical techniques could be employed to study the reduction and oxidation potentials of the compound. This information is crucial for designing electrosynthetic routes, such as the electrochemical reduction to the corresponding alcohol or pinacol.

Advanced Materials Science Applications

Organic building blocks are fundamental to the creation of advanced materials with tailored properties. boronmolecular.comsigmaaldrich.com this compound could serve as a key building block in materials science.

Polymer Chemistry: The ketone functionality can be used as a handle for polymerization or for grafting onto existing polymer chains. Polymers incorporating this moiety may exhibit interesting thermal or photophysical properties. For instance, benzo[1,2-b:4,5-b']dithiophene (BDT) is a building block for semiconducting polymers, and derivatives of this compound could potentially be explored for similar applications. nih.gov